molecular formula C18H16N2O3S B2824392 N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-96-9

N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2824392
CAS No.: 536701-96-9
M. Wt: 340.4
InChI Key: IICKGYQUDXPGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound, also known by its CAS No. 536702-74-6, features a benzodioxol ring (a 1,3-benzodioxole moiety) linked via an acetamide bridge to a 2-methylindole group through a sulfanyl (-S-) bond . This structure combines aromatic, heterocyclic, and sulfur-based functional groups, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-18(13-4-2-3-5-14(13)19-11)24-9-17(21)20-12-6-7-15-16(8-12)23-10-22-15/h2-8,19H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICKGYQUDXPGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Thioether Formation: The sulfanyl group can be introduced by reacting the indole derivative with a suitable thiol reagent.

    Acetamide Formation: Finally, the acetamide group can be introduced through the reaction of the thioether with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl and indole groups.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and indole moieties could play a role in binding to specific molecular targets, while the sulfanyl group might be involved in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Sulfanyl-Acetamide Derivatives with Heterocyclic Moieties
Compound Name & ID Structural Features Biological Activity/Properties Key Differences vs. Target Compound
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole ring linked to indole-methyl and chloro-methylphenyl groups via sulfanyl-acetamide LOX inhibition (anti-inflammatory), α-glucosidase inhibition Oxadiazole core vs. benzodioxol; chloro substituent may enhance lipophilicity
2-[(1H-1,2,3-Triazol-4-yl)Sulfanyl]-N-(2-fluorophenyl)Acetamide (30) Triazole core with fluorophenyl group Antimicrobial (MIC: 16–32 µg/mL vs. E. coli) Triazole heterocycle vs. indole; fluorine enhances electronegativity and metabolic stability
VUAA-1 (Orco Agonist) Triazole-sulfanyl-acetamide with ethylpyridinyl and ethylphenyl groups Olfactory receptor (Orco) activation Pyridinyl and ethyl groups likely improve receptor binding; lacks benzodioxol
Indomethacin Phenethyl Amide (1) 5-Methoxy-2-methylindole linked to phenethyl via acetamide Selective COX-2 inhibition (IC₅₀: 0.1 µM); metabolically unstable in microsomes Phenethyl group increases COX-2 selectivity but reduces metabolic stability; lacks sulfanyl bridge
2.2. Benzodioxol-Containing Analogs
Compound Name & ID Structural Features Biological Activity/Properties Key Differences vs. Target Compound
Alda-1 Benzodioxol-methyl group with dichlorobenzamide Aldehyde dehydrogenase (ALDH) activation Dichlorobenzamide replaces sulfanyl-indole; simpler acetamide structure
Compound 2 Benzodiazole with imidazopyridinyl-sulfanyl Not explicitly stated; likely targets oxidative stress pathways Benzodiazole core vs. benzodioxol; imidazopyridinyl group may enhance CNS penetration

Structure–Activity Relationship (SAR) Insights

  • Heterocyclic Core: The indole moiety in the target compound (vs. Benzodioxol’s electron-rich oxygen atoms could improve solubility compared to purely hydrocarbon aromatics (e.g., phenyl in VUAA-1) .
  • Sulfanyl Linkage :

    • Sulfanyl (-S-) bridges, as seen in the target and analogs like 8t and VUAA-1, contribute to conformational flexibility and redox activity, which may influence both pharmacokinetics and target engagement .
  • Substituent Effects :

    • The 2-methyl group on the indole (target compound) likely reduces metabolic oxidation compared to unsubstituted indoles (e.g., Compound 8t’s indol-3-ylmethyl group) .
    • Halogenated substituents (e.g., chloro in 8t, fluoro in Compound 30) improve metabolic stability and lipophilicity but may reduce aqueous solubility .

Pharmacokinetic and Metabolic Considerations

  • The benzodioxol group may resist oxidative metabolism better than methoxy groups .
  • Bioavailability :
    • Sulfanyl-acetamides with polar groups (e.g., triazole in Compound 30) show improved solubility, whereas lipophilic groups (e.g., benzodioxol in the target) may enhance membrane permeability .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide?

The synthesis typically involves a multi-step approach:

Intermediate Preparation : The benzodioxole and 2-methylindole moieties are synthesized separately. Benzodioxole derivatives are often prepared via cyclization of catechol derivatives with dichloromethane, while 2-methylindole is synthesized via Fischer indole synthesis .

Coupling Reaction : The sulfanylacetamide linkage is formed using thiol-activating reagents (e.g., EDCI/HOBt) under nitrogen to prevent oxidation of the thiol group. Solvents like DMF or THF are used at 0–25°C for 12–24 hours .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the final product. Purity is confirmed via HPLC (>95%) and NMR .

Basic: What analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the benzodioxole (δ 6.7–6.9 ppm for aromatic protons) and indole (δ 7.2–7.5 ppm) moieties. The sulfanyl (-S-) group is identified via coupling patterns in the acetamide region (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 395.12 for C20H _{20}H _{18}N2O _{2}O _{3}S)) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities in the sulfanyl-acetamide linkage .

Advanced: How can researchers optimize reaction yields while minimizing side products?

  • Temperature Control : Lower temperatures (0–5°C) during thiol coupling reduce disulfide byproduct formation .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in indole functionalization .
  • Green Chemistry : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce reaction times (e.g., from 24 hours to 2 hours) and improve yields by 15–20% .

Advanced: How should contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-Response Analysis : Perform IC50_{50} assays across a wide concentration range (0.1–100 µM) to distinguish target-specific inhibition from nonspecific cytotoxicity .
  • Off-Target Screening : Use proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify unintended binding partners .
  • Metabolite Profiling : LC-MS/MS can detect reactive metabolites (e.g., quinone intermediates) that may explain cytotoxicity .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfanyl or acetamide positions to improve solubility and reduce premature degradation .
  • pH Optimization : Buffer formulations (pH 6.8–7.4) mimicking blood plasma prevent acid-catalyzed hydrolysis of the benzodioxole ring .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage, reconstituted in DMSO/PBS for in vitro assays .

Basic: What in vitro models are suitable for initial biological evaluation?

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) or kinases (e.g., EGFR) using fluorogenic substrates .
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .
  • Membrane Permeability : Caco-2 monolayer assays predict intestinal absorption potential .

Advanced: How can computational methods guide structural modifications for improved target binding?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to identify flexible regions in the benzodioxole-indole scaffold .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity to prioritize analogs .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon introducing methyl or halogen groups at the indole 2-position .

Advanced: What are the limitations of current SAR studies for this compound class?

  • Stereochemical Complexity : The sulfanyl-acetamide linker’s conformational flexibility complicates SAR interpretations. Use constrained analogs (e.g., cyclopropyl bridges) to reduce variability .
  • Off-Target Effects : Benzodioxole derivatives often interact with monoamine oxidases; counter-screening against MAO-A/B is essential .
  • Metabolic Instability : Rapid glucuronidation of the acetamide group limits in vivo efficacy. Introduce fluorine atoms to block metabolic hotspots .

Basic: How should researchers handle discrepancies in spectroscopic data between batches?

  • Batch Reproducibility : Compare NMR spectra (Bruker Avance III 500 MHz) across three independent syntheses. Variations >0.1 ppm in key peaks indicate impurities .
  • Impurity Profiling : Use LC-MS with charged aerosol detection (CAD) to identify trace byproducts (e.g., disulfides or dehalogenated species) .
  • Reference Standards : Cross-validate with commercially available intermediates (e.g., 2-methylindole-3-thiol) .

Advanced: What in silico tools are recommended for predicting ADMET properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30), blood-brain barrier penetration (BB >0.8), and hepatotoxicity (CYP inhibition score) .
  • Metabolite Identification : GLORYx predicts phase I/II metabolites, highlighting sulfoxide formation at the sulfanyl group .
  • Toxicophore Mapping : Derek Nexus flags structural alerts (e.g., benzodioxole-related mutagenicity) requiring experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.